2-Pentadecenedioic acid

Description

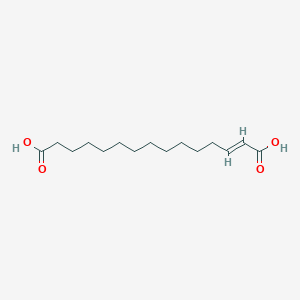

Structure

3D Structure

Properties

IUPAC Name |

(E)-pentadec-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4/c16-14(17)12-10-8-6-4-2-1-3-5-7-9-11-13-15(18)19/h10,12H,1-9,11,13H2,(H,16,17)(H,18,19)/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVMNDBTBXOUQL-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC=CC(=O)O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC/C=C/C(=O)O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pentadecenedioic Acid

Chemical Synthesis Approaches

Modern chemical synthesis provides robust and versatile platforms for the production of dicarboxylic acids, including 2-Pentadecenedioic acid. Key among these are metathesis reactions and oxidative degradation pathways, which transform readily available fatty acids into valuable bifunctional molecules.

Metathesis Reactions

Olefin metathesis is a powerful organic reaction that facilitates the rearrangement of carbon-carbon double bonds. This Nobel Prize-winning technology has become a cornerstone in green chemistry for its efficiency in converting renewable resources like vegetable oils into valuable chemicals. mdpi.comresearchgate.net The process involves the scission and reformation of double bonds between two reacting olefins, mediated by a metal-carbene catalyst. researchgate.net

Cross-metathesis, a variation of olefin metathesis, involves the reaction between two different olefins. This technique is particularly effective for synthesizing asymmetrical products from natural fatty acids.

Erucic Acid: Erucic acid (a C22 fatty acid) serves as a valuable precursor for synthesizing this compound. One patented method describes a two-stage process where erucic acid is first converted to 9-docosenedioic acid. A subsequent self-metathesis reaction of this intermediate yields an equimolar mixture of 2-undecenedioic acid and the target this compound. mdpi.com Another approach involves the cross-metathesis of methyl erucate (B1234575) (the ester form of erucic acid) with methyl acrylate (B77674), which directly yields dimethyl pentadecanedioate. google.com

Oleic Acid: While the self-metathesis of oleic acid (a C18 fatty acid) primarily yields 9-octadecenedioic acid, the reaction principles and catalytic systems are directly analogous and widely studied. rsc.orgrsc.org The cross-metathesis of oleic acid with other olefins can produce dicarboxylic acids of varying chain lengths. d-nb.info For instance, reacting methyl oleate (B1233923) with an excess of acrylonitrile (B1666552) can produce nitrile-ester compounds that are precursors to dicarboxylic acids. organic-chemistry.org These reactions demonstrate the versatility of using abundant natural oils as feedstocks for producing long-chain dicarboxylic acids. rsc.orgnih.gov

The success of metathesis reactions heavily relies on the catalyst. Ruthenium-based complexes, such as Grubbs' and Hoveyda-Grubbs catalysts, are favored due to their high tolerance to various functional groups, stability in air, and efficiency under mild reaction conditions. mdpi.comgoogle.comresearchgate.net Second-generation Grubbs catalysts are often employed for the self-metathesis of fatty acids like oleic acid, achieving yields of over 50%. rsc.orgrsc.org These catalysts operate through a mechanism involving a metallacyclobutane intermediate, which enables the precise cleavage and reformation of double bonds. researchgate.net The choice of catalyst can influence reaction kinetics and product selectivity, making it a critical parameter in the synthesis design. researchgate.net

Table 1: Examples of Metathesis Reactions for Dicarboxylic Acid Synthesis This table is interactive. Click on headers to sort.

| Fatty Acid Substrate | Metathesis Partner | Catalyst Type | Product(s) | Reported Yield | Reference |

|---|---|---|---|---|---|

| Oleic Acid | Self-Metathesis | Grubbs' 2nd Gen | 1,18-Octadec-9-enedioic acid | 60% | rsc.org |

| Methyl Oleate | Self-Metathesis | Grubbs' 2nd Gen | Dimethyl 9-octadecenedioate | 51% | rsc.org |

| Methyl Erucate | Methyl Acrylate | Hoveyda-Grubbs 2nd Gen | Dimethyl pentadecanedioate | High Conversion | google.com |

| 9-Docosenedioic acid | Self-Metathesis | Not Specified | This compound | Equimolar Yield | mdpi.com |

Cross-Metathesis with Natural Fatty Acids (e.g., Erucic Acid, Oleic Acid)

Oxidative Degradation of Longer-Chain Monocarboxylic Acids

Oxidative cleavage is a chemical process that breaks the carbon-carbon double bonds within unsaturated fatty acids to form shorter-chain carboxylic and dicarboxylic acids. mdpi.com This method is a well-established industrial practice for producing monomers used in polymers and plasticizers. google.com

The most common industrial application of this technology is the ozonolysis of oleic acid, which cleaves its C9 double bond to produce nonanoic acid (pelargonic acid) and 9-nonanedioic acid (azelaic acid). europa.eu While effective, the use of ozone presents significant hazards. europa.eu Alternative, safer methods utilize hydrogen peroxide in combination with transition metal catalysts, such as those based on tungsten. mdpi.comgoogle.com The reaction typically proceeds through the formation of an intermediate diol at the site of the double bond, which is then cleaved by further oxidation. mdpi.comeuropa.eu Although this method is primarily documented for C18 fatty acids like oleic acid, the chemical principle is applicable to other unsaturated long-chain acids for the production of various dicarboxylic acids.

Chemo-Enzymatic and Biotechnological Synthesis Routes

Integrating biological processes with chemical synthesis offers sustainable and highly selective pathways to valuable chemicals. These routes often use engineered microorganisms to create key intermediate molecules from renewable feedstocks, which can then be chemically converted to the final product.

Microbial Fermentation Strategies for Intermediate Precursors

Microbial fermentation is a cornerstone of modern biotechnology for producing long-chain dicarboxylic acids (DCAs). nih.gov Specific yeast strains, most notably Candida tropicalis, are capable of converting fatty acids or even n-alkanes into α,ω-dicarboxylic acids. asm.orgresearchgate.net This biotransformation occurs via the ω-oxidation pathway, a metabolic process where enzymes, particularly from the cytochrome P450 (CYP) family, hydroxylate the terminal methyl group of a fatty acid. researchgate.net This hydroxyl group is subsequently oxidized to a carboxylic acid, forming a DCA.

To enhance the production of DCAs, strains of C. tropicalis are often genetically engineered. A common strategy is to disrupt or block the native β-oxidation pathway, which is the cell's natural process for breaking down fatty acids for energy. rsc.orgresearchgate.net By blocking this competing pathway, the fatty acid feedstock is channeled more efficiently into the ω-oxidation pathway, leading to a significant accumulation of the desired dicarboxylic acid product. rsc.org For instance, engineered C. tropicalis has been used to produce sebacic acid (C10 DCA) from decanoic acid methyl ester with a final titer of 98.3 g/L. rsc.org

This biotechnological step can be integrated into a chemo-enzymatic strategy. A fatty acid like erucic acid can first be converted into an α,ω-dicarboxylic acid (e.g., 9-docosenedioic acid) via fermentation. mdpi.com This biologically-produced intermediate is then purified and subjected to a chemical reaction, such as olefin metathesis, to yield the final target product, this compound. mdpi.com

Table 2: Microbial Production of Dicarboxylic Acids This table is interactive. Click on headers to sort.

| Microorganism | Substrate | Key Metabolic Pathway | Product | Reference |

|---|---|---|---|---|

| Candida tropicalis P-12-242 | n-Tridecane | ω-Oxidation | Undecane-1,11-dicarboxylic acid | asm.org |

| Candida tropicalis (engineered) | Decanoic acid methyl ester | ω-Oxidation (β-oxidation blocked) | Sebacic acid (1,10-decanedioic acid) | rsc.org |

| Candida tropicalis ATCC 20336 | Oleic Acid / Alkanes | ω-Oxidation (CYP52 gene family) | Long-chain α,ω-dicarboxylic acids | researchgate.net |

| Yarrowia lipolytica | Fatty Acids | ω-Oxidation | Long-chain dicarboxylic acids | nih.gov |

Role of Oxygenase Enzymes in Fatty Acid Functionalization

Integrated Biotransformation and Chemical Catalysis

An innovative approach to synthesizing this compound involves a two-step process that combines microbial fermentation with chemical metathesis. This hybrid strategy leverages the ability of microorganisms to produce specific long-chain unsaturated dicarboxylic acids, which are then converted to the target molecule using a chemical catalyst.

A patented method describes the synthesis of this compound starting from erucic acid. google.comgoogle.com The process is as follows:

Biotransformation: Erucic acid (a C22 monounsaturated fatty acid) is converted to 9-docosenedioic acid through fermentation using a suitable microorganism, such as a strain of Candida.

Chemical Catalysis (Metathesis): The resulting 9-docosenedioic acid undergoes a cross-metathesis reaction with a short-chain unsaturated acid, such as acrylic acid. This reaction cleaves the internal double bond of the 9-docosenedioic acid and forms two new dicarboxylic acids: 2-undecenedioic acid and this compound, with a substantially equimolar yield. google.com

Table 3: Integrated Synthesis of this compound

| Step | Process | Starting Material | Intermediate/Product | Key Reagents/Catalysts |

| 1 | Biotransformation (Fermentation) | Erucic Acid | 9-Docosenedioic Acid | Candida sp. or other suitable microorganism |

| 2 | Chemical Catalysis (Metathesis) | 9-Docosenedioic Acid | This compound & 2-Undecenedioic Acid | Acrylic Acid, Metathesis Catalyst (e.g., Grubbs catalyst) |

This table illustrates a specific integrated pathway for the synthesis of this compound as described in patent literature. google.comgoogle.com

This integrated approach combines the specificity of biocatalysis for creating the initial dicarboxylic acid from a renewable feedstock with the efficiency of chemical catalysis for tailoring the chain length and functionality. symeres.comupertis.ac.id

Process Optimization and Scale-Up Considerations

Transitioning a synthetic process from the laboratory to an industrial scale requires careful optimization of various parameters to ensure efficiency, reproducibility, and economic viability. researchgate.netnih.govuk-cpi.com Whether the process is purely biocatalytic, chemical, or a hybrid, several key factors must be considered.

For fermentation processes, optimization involves a multi-faceted approach: slideshare.net

Medium Composition: Ensuring an optimal balance of carbon and nitrogen sources, as well as essential minerals and vitamins to support microbial growth and product formation.

Process Parameters: Controlling pH, temperature, aeration, and agitation to maintain the ideal environment for the microbial catalysts.

Feeding Strategy: Implementing fed-batch or continuous culture strategies to avoid substrate inhibition and maintain high productivity.

For chemical processes like metathesis, optimization focuses on:

Catalyst Loading and Efficiency: Minimizing the amount of expensive catalyst required while maximizing turnover number and yield.

Reaction Conditions: Optimizing temperature, pressure, and reaction time.

Product Separation and Purification: Developing efficient downstream processes to isolate the desired product from byproducts and unreacted starting materials.

Scaling up from bench to pilot and then to industrial scale presents significant challenges, such as maintaining mass and heat transfer rates and ensuring homogenous mixing. nih.govgreenelephantbiotech.com Computational fluid dynamics (CFD) and scale-down models are often used to predict and mitigate these challenges. researchgate.net

Table 4: Key Considerations for Process Optimization and Scale-Up

| Parameter | Biocatalytic Process (Fermentation) | Chemical Process (Metathesis) |

| Raw Materials | Substrate (e.g., fatty acids), nutrients, water | Unsaturated dicarboxylic acid, co-reactant (e.g., acrylic acid), solvent |

| Catalyst | Microbial cells or isolated enzymes | Homogeneous or heterogeneous catalyst (e.g., Ruthenium-based) |

| Key Variables | pH, temperature, oxygen transfer rate, substrate feed rate | Temperature, pressure, catalyst concentration, reactant ratio |

| Downstream Processing | Cell separation, product extraction from aqueous broth, purification | Catalyst removal, solvent recovery, product crystallization/distillation |

| Scale-Up Challenges | Maintaining sterility, ensuring adequate oxygen supply, heat removal | Efficient mixing, heat management, catalyst stability and recovery |

This table summarizes the critical parameters that need to be addressed when optimizing and scaling up the production of this compound via different synthetic routes.

Biosynthetic Pathways and Metabolic Fate in Biological Systems

Hypothetical Natural Biosynthesis Pathways of Unsaturated Diacids

The natural synthesis of a C15 unsaturated dicarboxylic acid is theorized to occur through a multi-stage process, beginning with common fatty acid precursors.

The backbone of 2-pentadecenedioic acid is a 15-carbon chain, which is classified as an odd-chain fatty acid. The biosynthesis of such a structure would likely begin with a shorter odd-chain fatty acid precursor, such as propionyl-CoA, which can be derived from the metabolism of certain amino acids or from gut microbiota fermentation of dietary fiber. nih.gov This initial building block would undergo a series of elongation cycles.

The elongation process involves a sequence of four enzymatic reactions that add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. diva-portal.org This system, primarily located in the endoplasmic reticulum, systematically builds up the carbon backbone. agrilife.org Concurrently, desaturase enzymes introduce double bonds at specific positions within the elongating chain. agrilife.orgresearchgate.net For this compound, a desaturation event would be required to form the double bond indicated by the "en" in its name. The combination of elongation and desaturation steps can theoretically produce a variety of long-chain unsaturated fatty acids. wikipathways.org

Table 1: Key Enzyme Classes in Fatty Acid Elongation and Desaturation

| Enzyme Class | Function | Cellular Location |

|---|---|---|

| Fatty Acid Elongases (ELOVLs) | Catalyze the condensation reaction, adding two-carbon units to the fatty acid chain. diva-portal.org | Endoplasmic Reticulum |

| Fatty Acid Desaturases (FADS) | Introduce double bonds into the acyl chain at specific positions. researchgate.net | Endoplasmic Reticulum |

| Reductases (KAR, TER) | Catalyze reduction steps within the elongation cycle, using NADPH as a reducing agent. diva-portal.org | Endoplasmic Reticulum |

Once an unsaturated 15-carbon monocarboxylic acid is formed, the final step in synthesizing its dicarboxylic counterpart is terminal oxidation, also known as omega (ω)-oxidation. wikipedia.org This pathway is an alternative to the more common beta-oxidation and becomes more prominent when beta-oxidation is impaired or overloaded. nih.govbyjus.com

The process occurs in the endoplasmic reticulum of tissues like the liver and kidneys and involves three key enzymatic steps: jci.orgnih.gov

Hydroxylation: A cytochrome P450-dependent mixed-function oxidase introduces a hydroxyl group (-OH) at the terminal methyl (ω) carbon of the fatty acid. wikipedia.orgbyjus.com

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde (-CHO) by alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid group (-COOH) by aldehyde dehydrogenase, resulting in a dicarboxylic acid. byjus.com

This sequence effectively converts the non-polar methyl end of the fatty acid into a polar carboxyl group, yielding this compound from its corresponding monocarboxylic precursor. wikipedia.org

Elongation and Desaturation of Shorter Fatty Acid Precursors

Potential Metabolic Pathways and Degradation Mechanisms

The degradation of dicarboxylic acids follows a pathway distinct from that of their monocarboxylic counterparts, primarily to facilitate their excretion and, to a lesser extent, to salvage energy.

Dicarboxylic acids are predominantly metabolized via peroxisomal beta-oxidation. nih.govscispace.com Unlike mitochondrial beta-oxidation, which handles the bulk of dietary fatty acids, the peroxisomal pathway is specialized for substrates like very-long-chain fatty acids and dicarboxylic acids. nih.gov

The dicarboxylic acid can be activated by the attachment of coenzyme A to either of its carboxyl groups. jci.org It then undergoes a cycle of beta-oxidation that shortens the carbon chain, typically releasing acetyl-CoA with each turn. nih.gov This process can proceed from one or both ends of the molecule. The degradation continues until the chain is shortened to medium or short-chain dicarboxylic acids, such as suberic acid (C8) and adipic acid (C6), which are more water-soluble and can be excreted in the urine. nih.govigntu.ac.in The presence of elevated levels of dicarboxylic acids in urine, known as dicarboxylic aciduria, is a clinical indicator of impaired mitochondrial fatty acid oxidation. nih.govmdpi.com

Table 2: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids, branched-chain fatty acids, dicarboxylic acids nih.gov |

| Initial Dehydrogenation | Acyl-CoA dehydrogenase transfers electrons to FAD | Acyl-CoA oxidase transfers electrons directly to O₂, producing H₂O₂ igntu.ac.in |

| Energy Yield | High energy yield (FADH₂ and NADH produced in each cycle) | Lower energy yield; no FADH₂ produced in the first step igntu.ac.in |

| Primary Function | Major energy production from fats mdpi.com | Chain shortening of specific fatty acids for degradation or excretion nih.gov |

The breakdown of this compound through peroxisomal beta-oxidation connects directly to central energy-producing pathways. Each cycle of beta-oxidation releases a molecule of acetyl-CoA. nih.gov Acetyl-CoA is a critical metabolic intermediate that can enter the citric acid cycle (Krebs cycle) to be fully oxidized, generating ATP.

Furthermore, the complete beta-oxidation of an odd-chain dicarboxylic acid like this compound would ultimately yield propionyl-CoA (a three-carbon unit) in the final cycle, in addition to acetyl-CoA. nih.gov Propionyl-CoA can be converted into succinyl-CoA, another intermediate of the citric acid cycle. nih.govnih.gov This anaplerotic function of replenishing citric acid cycle intermediates is crucial for maintaining the cell's metabolic capacity, especially under conditions of high energy demand or when other substrates are scarce. nih.gov Therefore, the degradation of this compound not only serves as a detoxification or clearance mechanism but also allows for the salvage of its carbon backbone for energy production.

Derivatives, Analogues, and Structure Function Exploration

Synthesis and Characterization of Functionalized Derivatives

The functionalization of 2-pentadecenedioic acid and its analogues is a key area of research, aiming to impart new chemical reactivity and physical properties to the molecule.

The introduction of hydroxyl groups into the carbon chain of dicarboxylic acids can significantly alter their properties, such as solubility and reactivity, making them valuable precursors for various polymers. Long-chain ω-hydroxy fatty acids are known constituents of the plant biopolymers cutin and suberin. nih.govacs.org The biosynthesis of these compounds involves the enzymatic conversion of ω-hydroxy fatty acids to their corresponding dicarboxylic acids. nih.gov Cell-free extracts from the epidermis of Vicia faba leaves, for example, have been shown to catalyze the conversion of 16-hydroxyhexadecanoic acid to the dicarboxylic acid, a process that involves both an ω-hydroxyacid dehydrogenase and an ω-oxoacid dehydrogenase. nih.gov

While specific research on the synthesis of 6-hydroxy-pentadecenedioic acid is limited, the general biosynthetic pathways for hydroxylated long-chain dicarboxylic acids are well-established. These enzymatic processes offer a green alternative to chemical synthesis.

The saturated analogue of this compound is pentadecane-1,15-dioic acid. This and other long-chain dicarboxylic acids can be produced through various methods, including the fermentation of paraffins. chemicalbook.com For instance, certain yeast strains can convert long-chain alkanes or fatty acids into the corresponding α,ω-dicarboxylic acids. fraunhofer.denih.gov The production of odd-carbon dicarboxylic acids, such as pentadecanedioic acid (C15), has been achieved in engineered E. coli. osti.gov

The synthesis of branched-chain dicarboxylic acids is also an area of interest, as branching can influence the physical properties of resulting polymers, such as their crystallinity and melting point. Research has been conducted on the synthesis of C9 to C15 α,ω-dicarboxylic acids from vegetable oils, which can serve as monomers for polyamides. snu.ac.kr

| Compound Name | Synthesis Method | Starting Material | Reference |

| Pentadecane-1,15-dioic acid | Fermentation | Paraffin | chemicalbook.com |

| Odd-carbon dicarboxylic acids (including C15) | Engineered E. coli | Glucose | osti.gov |

| C9-C15 α,ω-dicarboxylic acids | Carbon homologation and functional group transformations | Vegetable oils (olive, castor, rapeseed) | snu.ac.kr |

Hydroxylated Analogues (e.g., 6-hydroxy-pentadecenedioic acid)

Exploration of Structural Modifications for Research Applications

Structural modifications of this compound are primarily explored to create monomers for novel polymers. Olefin metathesis has emerged as a powerful tool for the synthesis of a variety of long-chain unsaturated α,ω-dicarboxylic acid esters from fatty acid derivatives. rsc.orgresearchgate.net This method allows for the production of dicarboxylic acids with varying chain lengths, which can then be used to fine-tune the properties of polymers. rsc.orgresearchgate.net

The cross-metathesis of fatty acid esters with reagents like methyl acrylate (B77674) can yield a range of unsaturated α,ω-diesters, which are valuable precursors for polyesters and polyamides. rsc.org These reactions provide a pathway to sustainable monomers from renewable plant oil sources. rsc.org

Advanced Materials and Polymer Precursor Investigations

Long-chain dicarboxylic acids, including this compound and its derivatives, are important monomers for the synthesis of high-performance polymers such as polyesters and polyamides. fraunhofer.denih.govmagtech.com.cn The long methylene (B1212753) chains of these diacids can impart desirable properties like flexibility and hydrophobicity to the resulting polymers. magtech.com.cn

The polycondensation of long-chain dicarboxylic acids with diols or diamines leads to the formation of polyesters and polyamides, respectively. mdpi.comresearchgate.netepo.org For example, polyesters derived from long-chain dicarboxylic acids and various diols have been synthesized and characterized. mdpi.com The properties of these polymers, such as their melting point and crystallinity, can be controlled by the length of the dicarboxylic acid monomer. uni-konstanz.de The use of unsaturated dicarboxylic acids in polymerization can also introduce double bonds into the polymer backbone, which can be further functionalized, for instance, through crosslinking. researchgate.neteuropa.eu

The development of bio-based production routes for these monomers is a significant area of research, aiming to provide sustainable alternatives to petrochemical-based polymers. nih.govfraunhofer.demdpi.com

| Polymer Type | Monomers | Potential Properties | Reference |

| Polyesters | Long-chain dicarboxylic acids and diols | Tunable melting point and crystallinity | mdpi.comuni-konstanz.de |

| Polyamides | Long-chain dicarboxylic acids and diamines | High performance, potential for bio-based production | researchgate.netepo.org |

| Functional Polymers | Unsaturated long-chain dicarboxylic acids and co-monomers | Crosslinkable, further functionalization possible | researchgate.neteuropa.eu |

Investigation of Biological Activities and Cellular Mechanisms

Exploration of Signaling Pathway Modulation

There is currently no available research data on the modulation of signaling pathways by 2-Pentadecenedioic acid.

Studies on Cellular Proliferation and Differentiation

No studies have been identified that investigate the effects of this compound on cellular proliferation or differentiation.

Mechanistic Investigations into Gene Expression and Protein Regulation (e.g., STAT-5, c-myb, c-myc activation as research areas)

There are no published mechanistic investigations into the effects of this compound on gene expression or the regulation of specific proteins such as STAT-5, c-myb, or c-myc.

Role in Intercellular Communication and Lipid Signaling Networks

The role of this compound in intercellular communication and lipid signaling networks has not been documented in the available scientific literature.

Interactions with Enzyme Systems and Substrate Specificity

Information regarding the interactions of this compound with enzyme systems and its substrate specificity is not available in current research.

Biotechnological Production Enhancement and Process Engineering

Fermentation Process Development for High Titer and Purityresearchgate.netencyclopedia.pub

Substrate Utilization and Carbon Source Optimizationresearchgate.netencyclopedia.pub

The selection and efficient utilization of carbon sources are critical determinants of the economic viability of dicarboxylic acid production. A variety of feedstocks have been investigated, ranging from pure alkanes and fatty acids to more complex and renewable resources like vegetable oils and their derivatives. europa.euwipo.int

Renewable Feedstocks: Long-chain fatty acids derived from renewable sources such as soybean oil, corn oil, and tall oil are promising substrates for producing dicarboxylic acids. osti.gov The use of distillers corn oil, a byproduct of the ethanol (B145695) industry, has also been explored for the production of LCDCAs using Candida viswanathii. rose-hulman.edu This approach aligns with the principles of a circular bioeconomy by valorizing industrial waste streams.

Substrate Preference and Toxicity: The choice of substrate can significantly impact productivity. For instance, in the production of azelaic acid (a C9 dicarboxylic acid), different feeding strategies were necessary to prevent the accumulation of the toxic substrate pelargonic acid. europa.eu Some yeast strains exhibit a preference for specific carbon sources; for example, Yarrowia lipolytica shows a preference for glycerol. mdpi.com

Co-substrate Strategies: The use of co-substrates has been investigated to support cell growth and product formation. Studies with Candida viswanathii have examined diacid production with various combinations of feedstocks and co-substrates. rose-hulman.edu Optimizing the carbon-to-nitrogen (C/N) ratio in the fermentation medium is another key strategy to direct metabolic flux towards product synthesis rather than biomass formation. mdpi.com

| Carbon Source Category | Specific Examples | Key Findings/Considerations | References |

|---|---|---|---|

| Renewable Oils & Byproducts | Soybean oil, corn oil, tall oil, distillers corn oil | Enables production from non-petroleum sources; valorizes industrial byproducts. | osti.govrose-hulman.edu |

| Fatty Acids & Derivatives | Oleic acid, methyl oleate (B1233923), pelargonic acid | Direct precursors for the ω-oxidation pathway; substrate toxicity can be a challenge. | europa.eurose-hulman.edu |

| Alkanes | n-alkanes (C12-C22) | Can be converted to corresponding dicarboxylic acids; often petroleum-derived. | europa.eunih.gov |

| Sugars & Glycerol | Glucose, xylose, glycerol | Can serve as co-substrates to support cell growth and energy requirements. | rose-hulman.edumdpi.com |

Bioreactor Design and Operation Parameters

The design and operation of bioreactors are critical for creating an optimal environment for microbial growth and dicarboxylic acid production. Key parameters that are carefully controlled include pH, oxygen supply, and feeding strategy.

pH Control: Maintaining an optimal pH is crucial as it can influence enzyme activity, product solubility, and secretion. researchgate.net For dicarboxylic acid production, a higher pH in the culture medium during the production phase can enhance secretion and maintain the solubility of the diacids. researchgate.net However, this adds complexity and cost to downstream processing, making low-pH tolerant strains highly desirable. uminho.pt

Fed-Batch Fermentation: Fed-batch strategies are commonly employed to control substrate concentration, avoid toxicity, and achieve high cell densities and product titers. fraunhofer.de For instance, developing various fed-batch processes with Candida species has led to dicarboxylic acid concentrations of up to 100 g/L from oleic acid. fraunhofer.de A two-stage process, involving an initial aerobic growth phase followed by an anaerobic production phase, has also been described for carboxylic acid production. google.comgoogle.com

Genetic Engineering and Synthetic Biology Approaches for Pathway Optimizationresearchgate.netresearchgate.netnih.govnih.gov

To enhance the production of dicarboxylic acids, significant efforts have been directed towards the genetic modification of production strains, primarily Yarrowia lipolytica and Candida tropicalis. These strategies aim to redirect metabolic fluxes towards the desired product and increase the efficiency of the biosynthetic pathway. researchgate.netnih.gov

Blocking Competing Pathways: A primary strategy is the disruption of the β-oxidation pathway, which is the main route for fatty acid degradation. fraunhofer.defraunhofer.de By knocking out the genes encoding acyl-CoA oxidases, the first enzyme in this pathway, the fatty acid flux is redirected towards the ω-oxidation pathway, leading to a significant increase in dicarboxylic acid accumulation. researchgate.netnih.gov

Overexpression of Key Enzymes: To further boost production, key enzymes in the ω-oxidation pathway are often overexpressed. This includes cytochrome P450 monooxygenases (CYP) and their partner protein, NADPH-cytochrome P450 reductase (NCP), which catalyze the rate-limiting first step of this pathway. nih.govasm.org Amplification of these genes has been shown to increase ω-hydroxylase activity and productivity. nih.gov

Genome-Scale Metabolic Modeling: Advanced computational tools, such as genome-scale metabolic models (GSMMs), are being used to identify non-intuitive genetic targets for modification. nih.govnih.gov These models can simulate cellular metabolism and predict the effects of gene knockouts or overexpressions on product yield. For Y. lipolytica, in silico modeling has identified targets like malate (B86768) dehydrogenase and glutamate (B1630785) dehydrogenase, whose overexpression could increase the supply of NADPH, a crucial cofactor for fatty acid synthesis, thereby boosting dicarboxylic acid production. nih.govnih.gov

Synthetic Biology Tools: The expanding toolkit of synthetic biology, including techniques like CRISPR-Cas9 for precise genome editing and the design of synthetic promoters and gene circuits, offers powerful new ways to optimize production strains. frontiersin.orgijpsjournal.com These tools allow for more precise control over gene expression and the construction of novel metabolic pathways, which holds great promise for the future development of highly efficient microbial cell factories for dicarboxylic acid production. frontiersin.orgresearchgate.net

| Strategy | Target(s) | Organism(s) | Outcome | References |

|---|---|---|---|---|

| Blocking β-oxidation | Acyl-CoA oxidase genes (e.g., POX genes) | Candida tropicalis, Yarrowia lipolytica | Redirects fatty acid flux to ω-oxidation, increasing dicarboxylic acid yield. | researchgate.netfraunhofer.denih.gov |

| Overexpression of ω-oxidation enzymes | Cytochrome P450 monooxygenases (CYP), NADPH-cytochrome P450 reductase (NCP) | Candida tropicalis, Yarrowia lipolytica | Increases the rate of the initial, often rate-limiting, step of the pathway. | nih.govasm.org |

| Cofactor engineering | Malate dehydrogenase, glutamate dehydrogenase | Yarrowia lipolytica | Enhances NADPH supply, a key cofactor for fatty acid and dicarboxylic acid synthesis. | nih.govnih.gov |

| Transporter engineering | Fatty acid transporters (e.g., CtFat1p, CtPxa1p) | Candida tropicalis | Modulates the transport of fatty acids across cell and peroxisomal membranes to influence product yield. | nih.gov |

Downstream Processing Technologies for Separation and Recovery

The recovery and purification of dicarboxylic acids from the fermentation broth, collectively known as downstream processing (DSP), represent a significant portion of the total production cost. polimi.it The complexity of the fermentation broth, which contains cells, residual substrates, proteins, and various salts, necessitates a multi-step purification process. polimi.it

Initial Separation: The first step typically involves the removal of microbial cells and other solid materials. This can be achieved through methods like centrifugation or membrane filtration (e.g., ultrafiltration). google.comnih.gov

Product Precipitation and Crystallization: One common method for recovery is precipitation. google.com This is often achieved by acidifying the fermentation broth, which reduces the solubility of the dicarboxylic acids and causes them to precipitate out of the solution. google.com The pH adjustment is a critical step; for example, acidifying the broth to a pH of 6 or less can facilitate demulsification and subsequent separation by centrifugation. google.com Crystallization, sometimes following acidification, is another key technique to obtain a high-purity product. europa.eu

Chromatography and Adsorption: For achieving very high purity, chromatographic methods may be employed. polimi.it Adsorption onto resins is another technique that has been evaluated for the recovery of dicarboxylic acids from fermentation broths. europa.eu

The development of an efficient and cost-effective DSP cascade is essential for the commercial viability of biotechnologically produced 2-Pentadecenedioic acid and other long-chain dicarboxylic acids.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques for Purity and Composition Analysis

Chromatographic methods are fundamental in separating 2-Pentadecenedioic acid from reaction mixtures and identifying any impurities. bioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the purity assessment of non-volatile and thermally sensitive compounds like dicarboxylic acids. torontech.com For this compound, a reversed-phase HPLC method is often utilized. In this setup, a nonpolar stationary phase is used with a polar mobile phase. chromforum.org The purity is typically determined by the area normalization method, where the area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. torontech.com A certificate of analysis for a commercial sample of this compound indicates a purity of ≥98% as determined by HPLC. chemfaces.com The selection of the mobile phase, often a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acid modifier like formic or acetic acid, is critical for achieving optimal separation. europa.eulibretexts.org

Gas Chromatography (GC):

For volatile compounds or those that can be made volatile through derivatization, GC is an excellent technique for separation and analysis. measurlabs.comlibretexts.org Direct analysis of dicarboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to thermally degrade. wikipedia.org Therefore, derivatization is a common strategy to increase volatility and improve chromatographic peak shape. unt.edu A common derivatization technique is silylation, where the carboxylic acid groups are converted to their trimethylsilyl (B98337) (TMS) esters. nist.gov The analysis is then performed on a capillary column, often with a non-polar or intermediate-polarity stationary phase. unt.edu The separation of components is based on their boiling points and interactions with the stationary phase. libretexts.org

A summary of typical chromatographic conditions is presented below:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with Formic Acid | UV, MS | Purity determination, quantitative analysis |

| GC (after derivatization) | Phenyl polysiloxane | Helium, Nitrogen | FID, MS | Impurity profiling, quantitative analysis |

High-Resolution Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

To unambiguously confirm the chemical structure of this compound, high-resolution spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show characteristic signals for the protons in its structure. The olefinic protons on the carbon-carbon double bond would appear in a distinct region of the spectrum. Protons on the carbons adjacent to the carboxylic acid groups and the double bond would also have specific chemical shifts. The integration of these signals provides the ratio of the different types of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons. libretexts.org For a related compound, pentadecanoic acid, the terminal methyl protons and methylene (B1212753) protons have characteristic chemical shifts. chemicalbook.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. drugbank.comhmdb.ca The carbons of the two carboxylic acid groups would be observed at the downfield end of the spectrum. The sp² hybridized carbons of the C=C double bond would also have characteristic chemical shifts, distinguishing them from the sp³ hybridized carbons of the long alkyl chain. rsc.org

A certificate of analysis for this compound confirms its identity through ¹H-NMR, stating that the results are consistent with its structure. chemfaces.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can measure the mass-to-charge ratio (m/z) with very high accuracy (to several decimal places), allowing for the determination of the precise molecular formula. chromatographyonline.combioanalysis-zone.comsavemyexams.com

For this compound (C₁₅H₂₆O₄), the expected exact mass can be calculated. When analyzed by HRMS, the measured mass of the molecular ion (or a protonated/deprotonated version of it) should match the calculated theoretical mass with a very small error, typically less than 5 parts per million (ppm). chromatographyonline.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, in long-chain carboxylic acids, characteristic fragmentation of the alkyl chain occurs. chim.lu

| Spectroscopic Technique | Information Obtained | Relevance for this compound |

| ¹H NMR | Number of different types of protons, their chemical environment, and connectivity | Confirms the presence of olefinic, allylic, and carboxylic acid-adjacent protons. |

| ¹³C NMR | Number of different types of carbon atoms | Confirms the presence of carboxylic acid carbons, sp² double bond carbons, and sp³ alkyl chain carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula | Unambiguously confirms the molecular formula as C₁₅H₂₆O₄. |

Quantitative Analysis Methods for Yield and Concentration Assessment

Accurate quantification of this compound is essential for determining reaction yields and for various applications.

Chromatography-Based Quantification:

Both HPLC and GC, when coupled with appropriate detectors, are excellent for quantitative analysis. nih.gov

HPLC-UV: When using an HPLC system with an ultraviolet (UV) detector, a calibration curve is typically constructed. chromforum.org This involves preparing standard solutions of this compound at known concentrations and measuring their corresponding peak areas. A plot of peak area versus concentration should be linear, and the concentration of an unknown sample can be determined from its peak area using this curve. chromforum.org

GC-FID/MS: In gas chromatography, a Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. Similar to HPLC, a calibration curve is generated using standards. utwente.nl Mass spectrometry can also be used for quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. wikipedia.org

Titration:

For determining the concentration of a purified acidic solution, acid-base titration is a classic and reliable method. khanacademy.orgyoutube.com A known volume of the this compound solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a pH indicator to determine the endpoint. youtube.com Since this compound has two carboxylic acid groups, the stoichiometry of the neutralization reaction must be considered in the calculation.

The general steps for quantitative analysis are:

Method Selection: Choose an appropriate technique based on the sample matrix and required sensitivity. scribd.com

Sample Preparation: Dissolve the sample in a suitable solvent. chemfaces.com

Calibration: Prepare a series of standard solutions of known concentrations.

Measurement: Analyze the standards and the sample using the chosen instrument.

Calculation: Determine the concentration of the analyte in the sample by comparing its response to the calibration curve or through stoichiometric calculation in titration. youtube.com

Emerging Applications and Research Trajectories

Role in Sustainable Chemistry and Bio-Based Product Development

The synthesis of 2-Pentadecenedioic acid is a notable example of advancements in sustainable chemistry, leveraging renewable feedstocks to create valuable chemical intermediates. A key pathway involves the transformation of naturally occurring fatty acids through a combination of biotechnological and chemical processes.

A patented method outlines the synthesis of this compound from erucic acid, a monounsaturated omega-9 fatty acid found in plants like rapeseed. google.com This process integrates two main steps:

Fermentation: The initial step employs microorganisms, such as the yeast Candida tropicalis, which contain oxygenase enzymes. google.com These biocatalysts oxidize the terminal methyl group of the fatty acid, converting the monocarboxylic erucic acid into a monounsaturated dicarboxylic acid. google.com This biotransformation is a cornerstone of its production from renewable sources. osti.gov

Cross-Metathesis: The resulting unsaturated diacid undergoes a cross-metathesis reaction. google.com In a specific application, the reaction is carried out with acrylic acid, using a catalyst system that can be based on elements like ruthenium and rhenium, to yield this compound and 2-undecenedioic acid. google.com

This bio-based route represents a significant step towards sustainability in the chemical industry. researchgate.net By utilizing fatty acids from natural oils, it reduces the reliance on petrochemical feedstocks, which are finite and associated with greater environmental impact. osti.govscience.gov The development of such processes is crucial for producing a new range of bio-based diacids that can serve as raw materials for various chemical products. google.comresearchgate.net

Table 1: Synthesis Pathway Overview

| Step | Process | Reactant(s) | Key Agent(s) | Product(s) |

|---|---|---|---|---|

| 1 | Fermentation (ω-oxidation) | Erucic Acid | Candida tropicalis (oxygenase enzymes) | Monounsaturated C22 dicarboxylic acid |

Potential as Building Blocks for Specialty Chemicals and Polymers

Dicarboxylic acids are fundamental monomers in the production of polymers such as polyesters and polyamides. researchgate.neteuropa.eu The specific structure of this compound—a long aliphatic chain with unsaturation—makes it a particularly promising building block for specialty polymers with tailored properties. google.comeuropa.eu

Long-chain dicarboxylic acids (LC-DCAs) are known to impart flexibility, hydrophobicity, and elasticity to polymer backbones. mdpi.com The presence of the double bond in the this compound chain offers a reactive site for further chemical modifications, such as cross-linking or functionalization, which can be exploited to create thermosetting resins or polymers with enhanced functionalities. rsc.org Unsaturated diacids are explicitly identified as valuable monomers for creating specialty polymers. google.com

The potential applications for polymers derived from LC-DCAs like this compound are diverse and include:

High-Performance Polyamides: As a diacid, it can be reacted with diamines to form polyamides (nylons) with unique characteristics derived from its long-chain structure. researchgate.netacs.org

Specialty Polyesters: Its use in polyester (B1180765) synthesis can lead to materials suitable for applications as plasticizers, lubricants, and adhesives. osti.govresearchgate.net

Coatings and Resins: The unsaturation allows for potential use in UV-curing resins for coatings, inks, or adhesives. rsc.org

The incorporation of such bio-based monomers is a key strategy in the development of sustainable bioplastics that are not only derived from renewable resources but may also offer improved performance characteristics. researchgate.net

Table 2: Potential Polymer Applications

| Polymer Type | Co-Monomer | Potential Properties of Resulting Polymer | Example Applications |

|---|---|---|---|

| Polyamide | Diamines | Flexibility, low moisture absorption, high thermal stability | Specialty engineering plastics, fibers |

| Polyester | Diols/Polyols | Elasticity, hydrophobicity, biodegradability | Flexible plastics, plasticizers, lubricants, adhesives |

Computational Modeling and in silico Studies for Predictive Research

While specific in silico studies on this compound are not widely documented, computational modeling is an increasingly vital tool for predictive research in polymer and materials science, and its principles are directly applicable. mdpi.com Such methods can accelerate the development of new materials by predicting their properties before synthesis, saving time and resources. researchgate.net

For a molecule like this compound, computational approaches could be used to:

Predict Polymer Properties: Molecular modeling can simulate the condensed phases of long-chain polymers to predict material characteristics. mdpi.com By modeling polymers incorporating this compound, researchers could forecast properties like glass transition temperature, flexibility, and mechanical strength.

Evaluate Reactivity: Quantum mechanical calculations can be used to understand the reactivity of the carboxylic acid groups and the double bond. This can help in designing and optimizing polymerization reactions and subsequent chemical modifications. researchgate.net

Screen for Applications: In silico screening can assess the suitability of this compound for specific applications. For instance, its potential as a co-former in pharmaceutical cocrystals or as a cross-linking agent in hydrogels could be evaluated by calculating interaction energies and mixing enthalpies. researchgate.netnih.govresearchgate.net Studies have successfully used these methods to screen dicarboxylic acids for their effectiveness in various formulations. nih.gov

The application of computational tools, from density functional theory (DFT) for determining molecular parameters to molecular dynamics for simulating polymer behavior, represents a powerful trajectory for future research on this compound. mdpi.com This predictive capability is essential for efficiently harnessing its potential as a building block for novel, sustainable materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-Pentadecenedioic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including gloves and eye protection, as recommended in safety data sheets (SDS). Avoid inhalation and skin contact due to potential irritation (H315, H319) . Store in ventilated areas away from incompatible substances (e.g., strong oxidizers) and follow institutional waste disposal protocols. Always consult SDS from multiple sources (e.g., TCI America, Sigma-Aldrich) to reconcile classification differences (e.g., skin irritation vs. no pictogram in some SDS) .

Q. How can researchers verify the purity of this compound for experimental reproducibility?

- Methodological Answer : Use gas chromatography (GC) for purity assessment (>97% as per TCI America SDS) . Cross-validate with HPLC and mass spectrometry (MS) to detect trace impurities. For sensitive assays (e.g., enzyme studies), request additional quality control (QC) metrics, such as peptide content analysis or TFA removal, to minimize batch-to-batch variability .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Molecular Weight : Confirm via high-resolution MS.

- Solubility : Test in polar (e.g., methanol) and non-polar solvents (e.g., chloroform) under standardized conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Structural Confirmation : Employ NMR (¹H, ¹³C) and FT-IR spectroscopy to validate the dienoic acid structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across literature sources?

- Methodological Answer : Conduct a systematic review using primary sources (e.g., peer-reviewed studies, SDS from Sigma-Aldrich ) and secondary sources (e.g., regulatory documents like EU 1272/2008 ). Apply evidence-weighting criteria (e.g., GHS classification principles) to prioritize data from validated toxicology assays (e.g., OECD guidelines). For conflicting in vitro vs. in vivo results, design dose-response studies in relevant biological models .

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Synthesis : Use multi-step protocols (e.g., DCC-mediated coupling, hydrogenation) to generate analogs .

- Activity Testing : Prioritize assays aligned with target applications (e.g., antimicrobial: MIC assays; metabolic: enzyme inhibition kinetics).

- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural features (e.g., double bond position) with bioactivity .

- Example Table :

| Derivative | Modification Site | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| Compound A | C2-C3 double bond | 12.5 μM | 0.8 |

| Compound B | C4-C5 double bond | 45.2 μM | 1.2 |

Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?

- Methodological Answer : Establish a QC protocol including:

- Pre-Synthesis : Standardize starting materials (e.g., CAS 1460-18-0) and reaction conditions (e.g., temperature, catalyst purity) .

- Post-Synthesis : Validate each batch using GC, HPLC, and NMR. For cell-based assays, pre-test batches at multiple concentrations to ensure consistent biological response .

- Documentation : Maintain detailed logs of synthesis parameters and QC results for traceability .

Q. What strategies mitigate risks in scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Optimization : Use flow chemistry for controlled upscaling of exothermic reactions (e.g., hydrogenation).

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency.

- Safety : Conduct hazard assessments (e.g., HAZOP) for large-scale storage and handling .

Methodological Guidance

Q. How to design a statistically robust dose-response study for this compound?

- Answer :

- Sample Size : Use power analysis (e.g., G*Power) to determine replicates (n ≥ 3).

- Controls : Include vehicle-only and positive controls (e.g., known inhibitors).

- Data Collection : Use automated plate readers for high-throughput assays.

- Analysis : Fit data to nonlinear regression models (e.g., Hill equation) in software like GraphPad Prism .

Q. What are best practices for documenting experimental protocols involving this compound?

- Answer :

- Lab Notebooks : Record synthesis steps, instrument settings, and raw data with timestamps.

- Metadata : Include CAS numbers, supplier lot numbers, and environmental conditions (e.g., humidity during weighing).

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.